![molecular formula C13H19Cl2N3O3 B5207942 2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride](/img/structure/B5207942.png)
2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride
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Overview
Description
2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride is a chemical compound that features a piperazine ring substituted with a 2-chloro-5-nitrophenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride typically involves the following steps:
Nitration and Chlorination: The starting material, 2-chloro-5-nitrobenzyl chloride, is prepared by nitrating and chlorinating benzyl chloride under controlled conditions.
Piperazine Substitution: The 2-chloro-5-nitrobenzyl chloride is then reacted with piperazine in the presence of a suitable base to form the intermediate 2-[4-[(2-chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and efficient mixing.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride undergoes several types of chemical reactions:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]acetic acid.
Reduction: Formation of 2-[4-[(2-Chloro-5-aminophenyl)methyl]piperazin-1-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.
Biology: Utilized in biochemical assays to investigate cellular processes.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol
- 2-[4-(2-Chloro-3-nitrophenyl)piperazin-1-yl]ethanol
- 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanol
Uniqueness
2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[4-[(2-chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3.ClH/c14-13-2-1-12(17(19)20)9-11(13)10-16-5-3-15(4-6-16)7-8-18;/h1-2,9,18H,3-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBXCLLKMBXPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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